molecular formula C15H29IO2 B14152094 Iodomethyl 2-hexyloctanoate CAS No. 89296-59-3

Iodomethyl 2-hexyloctanoate

Cat. No.: B14152094
CAS No.: 89296-59-3
M. Wt: 368.29 g/mol
InChI Key: KJZHMMJJDBXUAS-UHFFFAOYSA-N
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Description

Iodomethyl 2-hexyloctanoate is a halogenated ester compound characterized by a branched alkyl chain (2-hexyloctanoate) and an iodomethyl (-CH₂I) substituent. Its molecular formula is C₁₅H₂₇IO₂, with a molecular weight of 338.28 g/mol (calculated). The compound combines a long hydrophobic alkyl chain with a polarizable iodine atom, making it distinct in reactivity and physical properties compared to non-halogenated esters.

Properties

CAS No.

89296-59-3

Molecular Formula

C15H29IO2

Molecular Weight

368.29 g/mol

IUPAC Name

iodomethyl 2-hexyloctanoate

InChI

InChI=1S/C15H29IO2/c1-3-5-7-9-11-14(15(17)18-13-16)12-10-8-6-4-2/h14H,3-13H2,1-2H3

InChI Key

KJZHMMJJDBXUAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCC)C(=O)OCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iodomethyl 2-hexyloctanoate typically involves the esterification of 2-hexyloctanoic acid with iodomethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Iodomethyl 2-hexyloctanoate undergoes several types of chemical reactions, including:

    Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The iodine atom in the iodomethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Iodomethyl 2-hexyloctanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of iodomethyl 2-hexyloctanoate involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the ester group can be hydrolyzed by esterases. The molecular targets and pathways involved depend on the specific reactions it undergoes in different environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Iodomethyl 2-hexyloctanoate belongs to the ester family, sharing core features with compounds like hexyl decanoate, hexyl isobutyrate, and isoamyl benzoate. Key differences arise from its iodine substituent and branched alkyl chain, influencing its physicochemical and reactive properties. Below is a comparative analysis:

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility
This compound C₁₅H₂₇IO₂ 338.28 ~290–310* ~1.25–1.30* Insoluble in water; soluble in ethanol, ether
Hexyl decanoate C₁₆H₃₂O₂ 256.42 298–300 0.86 Insoluble in water; soluble in organic solvents
Hexyl isobutyrate C₁₀H₂₀O₂ 172.26 192–194 0.87 Insoluble in water; soluble in ethanol
Isoamyl benzoate C₁₂H₁₆O₂ 192.25 262–264 1.00 Soluble in ethanol, ether

*Estimated based on halogenation effects: iodine increases molecular weight, boiling point, and density compared to non-halogenated analogs.

Reactivity and Functional Differences

  • This contrasts with non-halogenated esters (e.g., hexyl decanoate), which primarily undergo hydrolysis or transesterification .
  • Biological Activity: Hydroxymethylated analogs (e.g., hydroxymethyl-substituted imidazole carboxylic acids) exhibit angiotensin II receptor antagonism , but this compound’s iodine atom may confer distinct bioactivity, such as enhanced lipophilicity or radiopharmaceutical utility (if using radioactive iodine isotopes).
  • Stability: Iodine’s polarizability may reduce thermal stability compared to non-halogenated esters, requiring inert storage conditions .

Key Research Findings

  • Synthetic Utility : Iodinated esters are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s reactivity with palladium catalysts .
  • Toxicity Profile : Halogenated esters may require rigorous safety testing; for example, hexamethylene diisocyanate (unrelated structurally but similarly reactive) is regulated for respiratory toxicity .

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